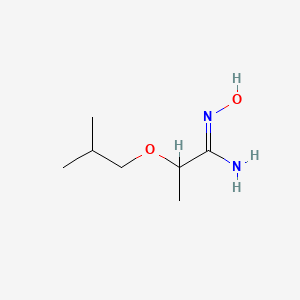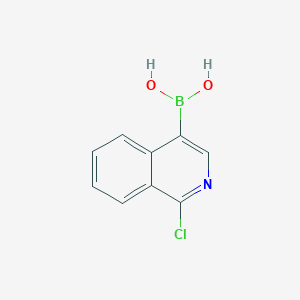
(1-Chloroisoquinolin-4-yl)boronic acid
Descripción general
Descripción
“(1-Chloroisoquinolin-4-yl)boronic acid” is a chemical compound with the molecular formula C9H7BClNO2 . It has a molecular weight of 207.42 g/mol .
Molecular Structure Analysis
The InChI code for “(1-Chloroisoquinolin-4-yl)boronic acid” is 1S/C9H7BClNO2/c11-9-7-4-2-1-3-6 (7)8 (5-12-9)10 (13)14/h1-5,13-14H .Chemical Reactions Analysis
Boronic acids, including “(1-Chloroisoquinolin-4-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the transfer of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
“(1-Chloroisoquinolin-4-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
(1-Chloroisoquinolin-4-yl)boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry . This reaction is widely applied due to its mild conditions and the ability to join different organic groups, making it essential for synthesizing complex organic molecules.
Sensing Applications
The compound’s boronic acid group interacts with diols and strong Lewis bases, such as fluoride or cyanide anions. This interaction is fundamental for various sensing applications, including homogeneous assays and heterogeneous detection . It can be used to develop sensors for detecting sugars, catecholamines, and other biologically relevant diols.
Biological Labelling
Boronic acids’ affinity for diols also allows for the selective labelling of glycoproteins and other biomolecules containing diol groups. This application is crucial for studying biological processes and developing diagnostic tools .
Protein Manipulation and Modification
The compound can be used to modify proteins, particularly those with diol-containing side chains. This modification can alter protein function or stability, providing a tool for biochemical research and potential therapeutic applications .
Separation Technologies
(1-Chloroisoquinolin-4-yl)boronic acid: can be employed in chromatography and other separation techniques to isolate specific molecules, especially carbohydrates and glycoproteins, due to its diol-binding properties .
Development of Therapeutics
The ability to bind to diols makes boronic acids, including (1-Chloroisoquinolin-4-yl)boronic acid , candidates for the development of therapeutic agents. They can be designed to target enzymes or receptors that interact with diol-containing molecules .
Electrophilic Trapping
This compound can act as an electrophile in trapping arylmetal intermediates during organic synthesis. This application is particularly relevant in reactions involving Grignard reagents or lithium-halogen exchange processes .
Controlled Release Systems
Incorporating (1-Chloroisoquinolin-4-yl)boronic acid into polymers can lead to the development of controlled release systems for drugs like insulin. The boronic acid moiety’s interaction with glucose can trigger the release of insulin in response to blood sugar levels .
Safety And Hazards
“(1-Chloroisoquinolin-4-yl)boronic acid” is potentially harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
(1-chloroisoquinolin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWKDFYRGYBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679452 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroisoquinolin-4-yl)boronic acid | |
CAS RN |
848841-48-5 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



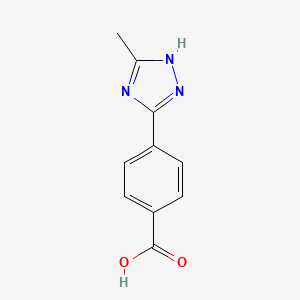
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)


![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)
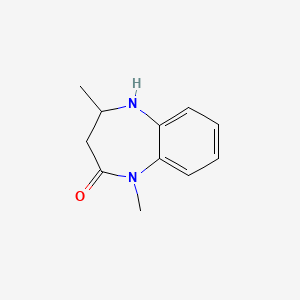
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
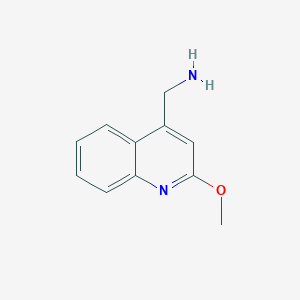
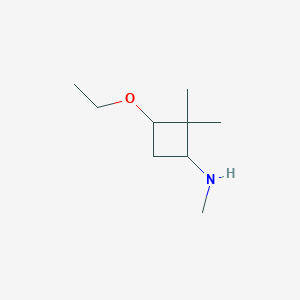
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
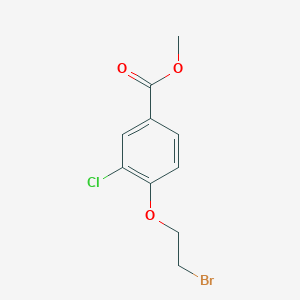
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
